molecular formula C14H16N4O4 B2553671 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 2034309-20-9

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2553671
CAS No.: 2034309-20-9
M. Wt: 304.306
InChI Key: NJXVGJUZLMQTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide features a hybrid heterocyclic scaffold combining 1,2,4-oxadiazole and isoxazole rings. The 1,2,4-oxadiazole moiety is linked to a tetrahydrofuran-2-carboxamide group, while the isoxazole ring is substituted with a cyclopropyl group.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c19-14(10-2-1-5-20-10)15-7-12-16-13(18-22-12)9-6-11(21-17-9)8-3-4-8/h6,8,10H,1-5,7H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVGJUZLMQTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s closest structural analogs include thiazole- and imidazolidinone-containing derivatives reported in pharmacopeial literature (e.g., compounds from Pharmacopeial Forum 2017) . Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison
Compound Name / Identifier Core Heterocycles Key Substituents Molecular Weight (g/mol) Potential Bioactivity
Target Compound 1,2,4-Oxadiazole, Isoxazole Cyclopropyl (isoxazole), Tetrahydrofuran-2-carboxamide ~350 (estimated) Enzyme inhibition, antiviral?
Thiazol-5-ylmethyl derivatives (e.g., PF 43(1) compound y, z) Thiazole, Imidazolidinone, Ureido Hydroperoxypropan-2-yl, phenyl, hydroxy, methylureido ~600–800 Antiviral, protease inhibition
(4S,5S)-Thiazol-5-ylmethyl derivatives (PF 43(1) compound l, m) Thiazole, Oxazolidinone Benzyl, isopropyl, phenyl, methylbutanamido ~500–700 Antibacterial, kinase inhibition
Key Observations:

Heterocyclic Diversity: The target compound uses 1,2,4-oxadiazole and isoxazole, which are less aromatic than the thiazole rings in analogs . This may reduce π-stacking interactions but improve metabolic stability. Thiazole-containing analogs (e.g., PF 43(1) compounds) incorporate imidazolidinone or ureido groups, enabling stronger hydrogen-bonding networks compared to the target’s tetrahydrofuran carboxamide .

Substituent Effects: The cyclopropyl group on the isoxazole ring may enhance steric protection against enzymatic degradation compared to bulkier substituents like benzyl or isopropyl in thiazole derivatives .

Molecular Weight and Drug-Likeness :

  • The target compound (~350 g/mol) has a lower molecular weight than thiazole analogs (~500–800 g/mol), suggesting better compliance with Lipinski’s rule for oral bioavailability .

Pharmacodynamic and Pharmacokinetic Hypotheses

While direct experimental data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Enzyme Inhibition : The oxadiazole ring may act as a bioisostere for carboxylic acids, enhancing binding to enzymes like proteases or kinases. This contrasts with thiazole derivatives, which often target viral proteases via ureido groups .
  • Metabolic Stability : The cyclopropyl group could reduce cytochrome P450-mediated oxidation compared to the methyl or ethyl groups in PF 43(1) compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.